1-[1-(Phenylsulfonyl)indole-2-YL]ethanol
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Overview
Description
1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is a chemical compound with the molecular formula C16H15NO3S It is characterized by the presence of an indole ring substituted with a phenylsulfonyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol typically involves the reaction of indole derivatives with phenylsulfonyl chloride under basic conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction proceeds through nucleophilic substitution, where the indole nitrogen attacks the sulfonyl chloride, forming the phenylsulfonyl indole intermediate. This intermediate is then reacted with an appropriate alcohol, such as ethanol, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of 1-[1-(Phenylsulfonyl)indole-2-YL]acetaldehyde or 1-[1-(Phenylsulfonyl)indole-2-YL]acetic acid.
Reduction: Formation of 1-[1-(Phenylthiol)indole-2-YL]ethanol.
Substitution: Formation of halogenated or nitro-substituted derivatives of this compound.
Scientific Research Applications
1-[1-(Phenylsulfonyl)indole-2-YL]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors in the body, modulating their function. These interactions can lead to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 1-(Phenylsulfonyl)indole-3-YL]ethanol
- 1-(Phenylsulfonyl)indole-2-YL]methanol
- 1-(Phenylsulfonyl)indole-2-YL]propane
Comparison: 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is unique due to the presence of the ethanol moiety, which can influence its solubility and reactivity compared to similar compounds with different alkyl groups. The position of the phenylsulfonyl group on the indole ring also affects the compound’s chemical properties and biological activity .
Biological Activity
1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a phenylsulfonyl group attached to the indole structure, which may enhance its pharmacological properties. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-iodoaniline with benzenesulfonyl chloride under basic conditions, followed by further reactions to introduce the ethanol group. The general synthetic route includes:
- Formation of the Indole Skeleton : The initial step often involves the cyclization of appropriate precursors.
- Sulfonylation : The introduction of the phenylsulfonyl group is achieved through treatment with benzenesulfonyl chloride.
- Ethanol Addition : The final step involves the reduction or alkylation to yield the desired ethanol derivative.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The proposed mechanisms include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival.
- Modulation of Signaling Pathways : Interference with signaling pathways such as MAPK/ERK and PI3K/Akt may contribute to its antiproliferative effects.
Anticancer Properties
Research indicates that indole derivatives exhibit significant anticancer activity. For instance, this compound has been tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Studies have reported that it possesses activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentrations (MICs) for these bacteria suggest a potential role in treating infections.
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer models . Another study highlighted its effectiveness against multidrug-resistant bacterial strains, showcasing its potential as a therapeutic agent in infectious diseases .
Properties
CAS No. |
80360-24-3 |
---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)indol-2-yl]ethanol |
InChI |
InChI=1S/C16H15NO3S/c1-12(18)16-11-13-7-5-6-10-15(13)17(16)21(19,20)14-8-3-2-4-9-14/h2-12,18H,1H3 |
InChI Key |
XQILEIGQLCNNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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